5-HT₃ Receptor Antagonism: Comparative Potency Against Clinical Standards
Derivatives of 1-phenylimidazolidin-2-one exhibit picomolar binding affinity (Ki) for the 5-HT₃ receptor, surpassing the potency of established clinical antagonists. Specifically, the derivative 1-(3,5-Dichlorophenyl)-3-[(5-methyl-1H-imidazol-4-yl)methyl]imidazolidin-2-one (compound 58) demonstrates a Ki of 0.038 nM [1]. This represents a significant affinity advantage over reference standards such as ondansetron, tropisetron, granisetron, and BRL 46470, against which it was directly tested and found to be more potent [1]. In the functional guinea pig ileum (GPI) assay, compound 58 yielded a Kb of 5.62 nM [1].
| Evidence Dimension | 5-HT₃ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.038 nM (for a 1-phenylimidazolidin-2-one derivative, compound 58) |
| Comparator Or Baseline | Ondansetron, tropisetron, granisetron, BRL 46470 (compound 58 reported as more potent) |
| Quantified Difference | Compound 58 exhibits a Ki of 0.038 nM, reported as more potent than the reference comparators. |
| Conditions | Radioligand binding assay using [³H]GR 43694. |
Why This Matters
This picomolar potency establishes the 1-phenylimidazolidin-2-one scaffold as a privileged structure for developing next-generation 5-HT₃ antagonists, offering a clear selection advantage over other heterocyclic cores for receptor-targeted drug discovery programs.
- [1] Heidempergher, F., Pillan, A., Pinciroli, V., Vaghi, F., Arrigoni, C., Bolis, G., ... & Varasi, M. (1997). Phenylimidazolidin-2-one derivatives as selective 5-HT3 receptor antagonists and refinement of the pharmacophore model for 5-HT3 receptor binding. Journal of Medicinal Chemistry, 40(21), 3369-3380. View Source
